Sodium borate (TN)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

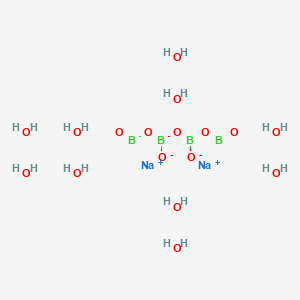

Sodium borate (TN), commonly known as borax, is a significant boron compound, a mineral, and a salt of boric acid. It is a colorless crystalline solid that dissolves in water to form a basic solution. The chemical formula for sodium borate is Na₂B₄O₇·10H₂O. It is widely used in various industrial and household applications, including as a cleaning agent, a component in glass and ceramics, and a buffering agent in chemical laboratories .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium borate (TN) can be synthesized through the reaction of borate minerals such as colemanite with sodium carbonate. The reaction is as follows: [ \text{Ca}_2\text{B}6\text{O}{11} + 2\text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{B}_4\text{O}_7 + 2\text{NaBO}_2 + 2\text{CaCO}_3 ] This reaction involves heating colemanite with sodium carbonate to produce sodium borate and calcium carbonate .

Industrial Production Methods: In industrial settings, sodium borate is often produced by mining borate minerals from evaporated lake beds. The mined borate is then refined and processed to produce sodium borate in its various hydrated forms .

Analyse Des Réactions Chimiques

Reaction with Hydrochloric Acid

Sodium borate reacts with hydrochloric acid to form boric acid (H₃BO₃), sodium chloride, and water:

Na2B4O7⋅10H2O+2HCl→4B OH 3+2NaCl+5H2O

This reaction is pivotal in industrial processes for boric acid synthesis .

Reaction with Sodium Hydroxide

In alkaline conditions, sodium borate reacts with concentrated NaOH to form tetrahydroxoborate ions:

Na2B4O7+7H2O+2NaOH→4Na B OH 4]

This highlights its amphoteric nature, acting as a weak acid in basic media .

Formation of Sodium Metaborate

At 700–750°C, sodium borate undergoes fusion with NaOH to produce sodium metaborate (NaBO₂):

Na2B4O7+2NaOH→4NaBO2+H2O

This reaction is critical in glass and ceramic industries .

Catalytic Role in Carbothermal Reduction

In titanium nitride (TiN) production from titanomagnetite, sodium borate:

-

Inhibits MgAl₂O₄ formation by reacting with MgO and Al₂O₃.

-

Promotes TiN synthesis by catalyzing coal gasification and facilitating Fe carburization, enabling liquid-phase Fe to transport carbon to titanium oxides .

Oxidation and Peroxoborate Formation

Reaction with hydrogen peroxide yields sodium peroxoborate, a bleaching agent:

Na2B4O7+2NaOH+4H2O2+11H2O→2Na2[B2(O2)2(OH)4]⋅6H2O

This peroxoborate complex is stabilized in hydrated form .

Aqueous Dissolution and Speciation

In water, sodium borate dissociates into multiple boron species:

-

Primary species : B₄O₅(OH)₄²⁻ (tetraborate ion).

-

pH-dependent equilibria : At pH > 9.3, B(OH)₄⁻ dominates; at lower pH, polyborates (e.g., B₃O₃(OH)₄⁻) and boric acid form .

| Solution Property | Value (25°C) | Conditions |

|---|---|---|

| Dissociation Constant | Ka≈10−9 | pH 9–10 |

| Dominant Species | B₄O₅(OH)₄²⁻ | Neutral to slightly basic |

Applications De Recherche Scientifique

Antibacterial Applications

Sodium borate exhibits significant antibacterial properties, making it a valuable material in medical applications, particularly in orthopedic surgery. A study demonstrated that titanium implants coated with sodium borate showed potent antibacterial effects against Staphylococcus aureus, inhibiting both bacterial colonization and biofilm formation. Higher concentrations of sodium borate were effective in preventing bacterial growth, suggesting its potential use in enhancing the biocompatibility of medical implants .

Case Study: Titanium Implants

- Objective : Evaluate the antibacterial properties of sodium borate coatings on titanium implants.

- Method : Coating titanium screws with varying concentrations of sodium borate and incubating with Staphylococcus aureus.

- Results : Higher concentrations prevented bacterial colonization; lower concentrations showed minimal colonization.

Supercapacitor Development

Sodium borate is also being explored in the development of advanced materials for energy storage applications. A recent study focused on doping poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with sodium borate to enhance the electrochemical performance of supercapacitors. The doped materials exhibited significantly improved capacitance compared to undoped counterparts, indicating a promising direction for energy storage technologies .

Data Table: Electrochemical Performance of Doped Materials

| Doping Concentration (mg/ml) | Capacitance (F/g) |

|---|---|

| 0 | 50 |

| 0.3 | 120 |

| 0.6 | 150 |

| 1.25 | 200 |

| 2.5 | 500 |

Environmental Applications

Sodium borate has been studied for its role in environmental remediation processes. Its ability to stabilize heavy metals in contaminated soils has been documented, providing a method for reducing environmental toxicity. Research indicates that sodium borate can form stable complexes with heavy metals, thus preventing their leaching into groundwater .

Case Study: Heavy Metal Stabilization

- Objective : Assess the effectiveness of sodium borate in stabilizing lead and cadmium in contaminated soils.

- Method : Application of sodium borate to soil samples spiked with heavy metals.

- Results : Significant reduction in leachability of lead and cadmium post-treatment.

Industrial Applications

In industrial settings, sodium borate is utilized as a flux in metallurgy and glass production due to its ability to lower melting points and improve fluidity during processing. Additionally, it serves as a pH buffer in various chemical reactions, enhancing product stability and performance .

Mécanisme D'action

Sodium borate (TN) is often compared with other boron compounds such as boric acid and sodium metaborate. Here are some key comparisons:

Boric Acid (H₃BO₃): Boric acid is a weak monobasic Lewis acid of boron, used as an antiseptic and in various industrial applications. Unlike sodium borate, boric acid is not a salt but an acid.

Sodium Metaborate (NaBO₂): Sodium metaborate is another boron compound, often formed from the thermal decomposition of sodium borate.

Uniqueness of Sodium Borate: Sodium borate (TN) is unique due to its wide range of applications, from household cleaning to industrial manufacturing. Its ability to form various hydrated and anhydrous forms also adds to its versatility .

Comparaison Avec Des Composés Similaires

- Boric Acid (H₃BO₃)

- Sodium Metaborate (NaBO₂)

- Disodium Octaborate (Na₂B₈O₁₃)

- Trisodium Orthoborate (Na₃BO₃)

Propriétés

Formule moléculaire |

B4H20Na2O17 |

|---|---|

Poids moléculaire |

381.4 g/mol |

Nom IUPAC |

disodium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;decahydrate |

InChI |

InChI=1S/B4O7.2Na.10H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;;;;;;/h;;;10*1H2/q-2;2*+1;;;;;;;;;; |

Clé InChI |

OJPFLODMGUZMKD-UHFFFAOYSA-N |

SMILES canonique |

B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.